molecular formula C10H13ClFNO B7862837 2-[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-ethanol

2-[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-ethanol

Cat. No.: B7862837
M. Wt: 217.67 g/mol
InChI Key: FVXMORHPTJMSAR-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-ethanol is an organic compound with a complex structure that includes a benzyl group substituted with chlorine and fluorine atoms, a methyl group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-ethanol typically involves multiple steps. One common route starts with the preparation of 2-chloro-6-fluorobenzyl chloride, which is then reacted with methylamine to form this compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-ethanol exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are critical in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-ethanol include:

  • 2-Chloro-6-fluorobenzyl alcohol
  • 2-Chloro-6-fluorobenzyl chloride
  • 2-Chloro-6-fluoroaniline

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFNO/c1-13(5-6-14)7-8-9(11)3-2-4-10(8)12/h2-4,14H,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXMORHPTJMSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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